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This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to assist researchers, scientists, and drug development professionals in refining
transition state searches using MOPAC.

Frequently Asked Questions (FAQS)

Q1: What is the first step in a transition state search?

Al: Before initiating a transition state (TS) search, you must first obtain optimized geometries
for both the reactants and the products.[1] It is crucial that the atom numbering and order are
identical in both the reactant and product structures.[1][2]

Q2: My initial transition state guess is very rough. Which MOPAC keyword should | use?

A2: For a rough initial guess of the transition state geometry, the SADDLE or LOCATE-TS
techniqgues are recommended.[1][3] The SADDLE method calculates the energy profile
between the reactant and product geometries to locate the transition state.[2] LOCATE-TS
works by applying a bias to pull the reactant and product geometries towards each other to find
an approximate transition state.[3]

Q3: My SADDLE calculation terminated with the message "BOTH REACTANTS AND
PRODUCTS ARE ON THE SAME SIDE OF THE TRANSITION STATE". What should | do?

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1609853?utm_src=pdf-interest
http://openmopac.net/manual/Use%20of%20the%20SADDLE%20technique%20to%20locate%20a%20transition%20state.html
http://openmopac.net/manual/Use%20of%20the%20SADDLE%20technique%20to%20locate%20a%20transition%20state.html
http://openmopac.net/manual/Saddle_calculation.html
http://openmopac.net/manual/Use%20of%20the%20SADDLE%20technique%20to%20locate%20a%20transition%20state.html
http://openmopac.net/manual/Locating_transition_states.html
http://openmopac.net/manual/Saddle_calculation.html
http://openmopac.net/manual/Locating_transition_states.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

A3: This is a common outcome in SADDLE calculations.[1][4] You should examine the output
file for a geometry where the cosine value is high (ideally above 0.7) and the "DISTANCE A - B"
is small (ideally below 0.2).[1] This geometry is a good starting point for a refined transition
state search using the TS keyword.[1]

Q4: How can | refine my approximate transition state geometry?

A4: Once you have an approximate transition state geometry, you can refine it using keywords
like TS, SIGMA, or NLLSQ.[3] The TS keyword with the Eigenvector Following (EF)
optimization algorithm is a robust method for refining transition states.[5][6]

Q5: My transition state optimization fails with the error "HESSIAN DOES NOT HAVE THE
REQUIRED STRUCTURE", indicating more than one negative eigenvalue. How can | resolve
this?

A5: This error means your structure is likely a higher-order saddle point, not a true transition
state.[5] You need to find a better starting structure.[5] One approach is to visualize the
vibrational modes corresponding to the negative frequencies. The mode corresponding to the
desired reaction coordinate should be followed, while movement along the other negative
frequency modes should be minimized to locate the true transition state. It is possible to
systematically progress from a multiple maximum to the desired transition state.[2]

Q6: How do I verify that | have found a true transition state?

A6: A true transition state must be verified by performing a force calculation using the FORCE
keyword.[5] The output should show exactly one imaginary (negative) frequency, which
corresponds to the motion along the reaction coordinate.[5][7]

Q7: After finding a transition state, how can | confirm it connects my desired reactants and
products?

A7: To confirm the connection between the transition state and the reactants and products, you
need to perform an Intrinsic Reaction Coordinate (IRC) calculation.[8] Use IRC=1 for the
forward path and IRC=-1 for the reverse path from the transition state.[8] This will trace the
reaction pathway down to the corresponding energy minima.[8]
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Troubleshooting Guides
Problem 1: SADDLE Calculation Fails to Converge

This guide provides a systematic approach to troubleshoot failing SADDLE calculations.
Troubleshooting Workflow

Caption: Workflow for troubleshooting a failing SADDLE calculation.

Problem 2: Transition State Optimization Terminates
with Multiple Imaginary Frequencies

This guide outlines the steps to take when a transition state refinement results in more than
one imaginary frequency.

Troubleshooting Workflow

Caption: Workflow for resolving multiple imaginary frequencies in a TS search.

Key MOPAC Keywords for Transition State Searches
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Keyword Description Recommended Usage
Locates a transition state given  Use for an initial, rough
SADDLE two geometries (reactant and estimate of the transition state
product).[2][9] geometry.[1]
An alternative to SADDLE for Useful when SADDLE fails or
LOCATE-TS finding an approximate to get a better starting point for
transition state.[3] refinement.[1]
Refines a transition state ] o
] Use with a good initial guess,
geometry using an
TS ] ] often from a SADDLE or
eigenvector-following ]
) LOCATE-TS calculation.[5][11]
algorithm.[5][10]
] Essential for verifying a true
Performs a force calculation to - ]
) o transition state, which should
FORCE determine vibrational _ _
) have one imaginary frequency.
frequencies.[5]
[5]
o Use to confirm that the found
Calculates the Intrinsic -
_ ) transition state connects the
IRC Reaction Coordinate path from )
- desired reactants and
the transition state.[8]
products.[8]
Can be helpful to proceed with
Overrides checks on the initial a calculation even if the
GEO-OK ) )
geometry. starting geometry is unusual.
[6]
Sets tighter convergence Use for a more accurate final
PRECISE

criteria for the optimization.

transition state geometry.[6]

Experimental Protocols
Protocol 1: Complete Workflow for Locating and
Verifying a Transition State

o Optimize Reactant and Product Geometries:
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o Create separate MOPAC input files for the reactant(s) and product(s).
o Ensure the atom numbering and order are identical in both files.[1][2]

o Perform a geometry optimization for each.

e Initial Transition State Search (SADDLE calculation):
o Create a new input file for the SADDLE calculation.

o Include the optimized geometries of the reactant and product. This can be done by
referencing the .arc files using GEO_DAT="reactant.arc" and GEO_REF="product.arc".[9]

o Run the SADDLE calculation.
o Refine the Transition State Geometry (TS calculation):

o If the SADDLE calculation completes successfully, use the resulting geometry as the input
for a TS calculation.

o If the SADDLE calculation terminates because both geometries are on the same side of
the transition state, inspect the output for a suitable geometry to start the TS calculation as
described in the FAQs.[1]

o Add the TS keyword to the input file.

» Verify the Transition State (FORCE calculation):
o Using the optimized geometry from the TS calculation, perform a FORCE calculation.
o Analyze the output to confirm the presence of exactly one imaginary frequency.[5]

» Confirm Reaction Pathway (IRC calculation):

o From the verified transition state geometry, run two IRC calculations: one with IRC=1
(forward) and one with IRC=-1 (reverse).[8]

o The endpoints of the IRC paths should correspond to the initial reactant and product
geometries.[8]
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Workflow Diagram

Preparation
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Caption: Overall workflow for finding and verifying a transition state in MOPAC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [MOPAC Transition State Search Technical Support
Center]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1609853#refining-transition-state-searches-in-
mopac]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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